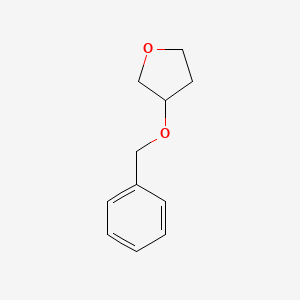

3-(Benzyloxy)tetrahydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

68363-71-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-phenylmethoxyoxolane |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2 |

InChI Key |

WQKYFKFXPHPCJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyloxy Tetrahydrofuran and Its Stereoisomers

Chiral Synthesis of 3-(Benzyloxy)tetrahydrofuran Derivatives

The development of chiral synthetic routes to this compound derivatives is crucial for accessing enantiomerically pure compounds for various applications. These methods often rely on stereoselective reactions that create one or more chiral centers with high fidelity.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For the synthesis of this compound derivatives, this involves the formation of the tetrahydrofuran (B95107) ring in a manner that favors one diastereomer over others.

Radical cyclizations have emerged as a powerful tool for the construction of cyclic systems, including tetrahydrofurans. These reactions proceed through radical intermediates and can be highly stereoselective, with the stereochemical outcome often dictated by the conformation of the transition state. The formation of 2,4-trans-disubstituted tetrahydrofurans can be rationalized using the Beckwith transition state model, with stereoselectivities ranging from 1:1 to 50:1 depending on the substitution pattern of the alkene. nih.gov

For instance, the radical cyclization of α-thioesters bearing tethered vinylsilane groups, upon treatment with AIBN and Ph₃SnH, can yield 2,3-trans-disubstituted tetrahydrofurans. This outcome is believed to result from a transition state that minimizes eclipsing interactions between bulky substituents. nih.gov While not directly synthesizing this compound, these principles of stereocontrol are applicable to appropriately designed precursors.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|

| α-Thioester with tethered vinylsilane | AIBN, Ph₃SnH | 2,3-trans-Disubstituted tetrahydrofuran | 2:1 | 95% | nih.gov |

| Generic Acyclic Precursor | Radical initiator (e.g., AIBN), Tin hydride (e.g., Bu₃SnH) | Substituted Tetrahydrofuran | Variable (up to >50:1) | Generally good | nih.gov |

Oxidative rearrangements and ring contractions offer unique pathways to substituted tetrahydrofurans from other cyclic precursors. A notable example is the rearrangement of 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehydes under oxidative conditions to yield a chiral protected tetrahydrofuran lactol. nih.govnih.gov This transformation proceeds in good yield and demonstrates a novel method for contracting a six-membered ring to a five-membered one with concomitant installation of functionality.

Specifically, when (2S,3S)-3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde was subjected to Yang's epoxidation conditions (Oxone®, NaHCO₃, Na₂EDTA, CH₃CN/H₂O), it rearranged to afford (R)-2-(benzyloxy)-tetrahydro-5,5-dimethylfuran-2-ol in 60% yield. nih.govresearchgate.net This method provides a direct route to highly substituted tetrahydrofuran derivatives from readily available tetrahydropyran (B127337) precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (2S,3S)-3-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | Oxone®, NaHCO₃, Na₂EDTA, CH₃CN/H₂O, pH=7.5 | (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran-2-ol | 60% | nih.govresearchgate.net |

Intramolecular cycloetherification is a classic and widely used method for the synthesis of tetrahydrofurans. This approach involves the nucleophilic attack of a hydroxyl group on an electrophilic carbon center within the same molecule, proceeding through either an Sₙ1 or Sₙ2 mechanism. The stereochemical outcome of these reactions is highly dependent on the reaction pathway and the stereochemistry of the starting material. nih.gov

The intramolecular opening of epoxides by a tethered alcohol is a powerful and frequently utilized strategy for the stereocontrolled synthesis of tetrahydrofurans. nih.gov These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the hydroxyl group. The regioselectivity of the ring-opening (attack at the proximal vs. distal carbon of the epoxide) is governed by Baldwin's rules, with 5-exo-tet cyclizations being generally favored.

Epoxide-opening cascades, where a series of epoxide ring-openings lead to the formation of multiple fused ether rings, have been extensively studied, particularly in the context of polyether natural product synthesis. mit.edunih.gov While often aimed at tetrahydropyran synthesis, the principles of stereocontrol are directly applicable to tetrahydrofuran formation. The stereochemistry of the starting polyepoxide dictates the stereochemical outcome of the final polyether product.

| Substrate Type | General Conditions | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| γ,δ-Epoxy alcohol | Acidic or basic catalysis | 5-exo-tet cyclization | Inversion of configuration at the site of nucleophilic attack | nih.gov |

| Polyepoxide precursor | Acid-catalyzed cascade | Sequential exo-epoxide openings | Stereospecific formation of poly-tetrahydrofuran structures | mit.edunih.gov |

Lewis acid-mediated [3+2] annulations of allylsilanes with carbonyl compounds provide a convergent and stereoselective route to highly substituted tetrahydrofurans. In this methodology, the allylsilane acts as a three-carbon component, and the carbonyl compound serves as the two-atom component.

A particularly relevant example involves the multicomponent synthesis of tetrahydrofurans developed by Roush. The reaction of (E)-γ-(dimethylphenylsilyl)allylboronate with hydrocinnamaldehyde, followed by protection of the resulting alcohol, generates an intermediate that reacts with α-benzyloxy acetaldehyde (B116499) in the presence of BF₃·OEt₂. This sequence affords a highly substituted tetrahydrofuran in good yield and with excellent diastereoselectivity (>20:1). nih.gov This method is powerful as it assembles the tetrahydrofuran ring from three separate components in a highly controlled manner.

| Allylsilane Component | Carbonyl Component | Lewis Acid | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Intermediate from (E)-γ-(dimethylphenylsilyl)allylboronate and hydrocinnamaldehyde | α-Benzyloxy acetaldehyde | BF₃·OEt₂ | 2,3,4-Trisubstituted tetrahydrofuran | >20:1 | 78% | nih.gov |

Intramolecular Cycloetherification via Sₙ1 and Sₙ2 Pathways

Enantioselective Approaches

The synthesis of specific stereoisomers of this compound necessitates precise control over the creation of chiral centers. Enantioselective approaches, which guide a reaction towards a specific enantiomer, are paramount. These methods are broadly categorized into asymmetric catalysis, enzymatic transformations, and chiral pool synthesis.

Asymmetric Catalysis in Tetrahydrofuran Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient strategy for synthesizing chiral molecules like the precursors to this compound. Both transition metal complexes and small organic molecules have proven effective as catalysts in the formation of the tetrahydrofuran ring.

The intramolecular hydroalkoxylation of unsaturated alcohols is a powerful method for constructing the tetrahydrofuran ring. Various transition metals have been shown to catalyze this transformation with varying degrees of success and stereocontrol.

Palladium (Pd): Palladium-catalyzed reactions are well-established for forming C-O bonds. Stereoselective methods for synthesizing substituted tetrahydrofurans often involve the reaction of γ-hydroxy alkenes with aryl or vinyl bromides. acs.org These reactions can form both a C-C and a C-O bond, affording trans-2,3- or trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). acs.org The proposed mechanism often involves the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. acs.orgorganic-chemistry.org Furthermore, enantioselective palladium-catalyzed coupling of γ-hydroxyalkenes with aryl bromides has been achieved using chiral phosphite (B83602) ligands, yielding 2-(arylmethyl)tetrahydrofuran derivatives with high enantiomeric ratios (up to 96:4 e.r.). nih.gov

Nickel (Ni): Nickel catalysis, particularly in conjunction with photoredox cycles, has enabled the enantioselective C(sp³)–H functionalization of undirected oxacycles. organic-chemistry.org This approach allows for the rapid construction of enantiomerically enriched tetrahydrofurans directly from simple hydrocarbon feedstocks. organic-chemistry.org

Gold (Au): Gold(I) complexes are effective catalysts for the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes, leading to the formation of the corresponding oxygen heterocycles in good yields. organic-chemistry.org

Iron (Fe): Inexpensive and low-toxicity iron(III) salts, such as iron(III) chloride, act as effective Lewis acid catalysts for hydroalkoxylation reactions. mdpi.comnih.gov These systems, often enhanced with additives like p-toluenesulfonic acid, can catalyze both inter- and intramolecular hydroalkoxylation of various unactivated alkenes with Markovnikov selectivity. nih.gov While highly efficient, achieving high enantioselectivity with iron catalysts in these specific reactions remains an area of ongoing development.

Platinum (Pt): Platinum catalysts are effective in the hydroalkoxylation of γ- and δ-hydroxy olefins. organic-chemistry.org These reactions tolerate a wide range of functional groups, including silyl (B83357) and benzyl (B1604629) ethers, which is relevant for substrates leading to this compound. organic-chemistry.org

Copper (Cu): Copper(I)-hydride (CuH) catalytic systems have been developed for intramolecular hydroalkoxylation. A system utilizing a Cu(I)-Xantphos complex has been shown to catalyze the cyclization of unactivated terminal alkenes. organic-chemistry.org By employing a chiral ligand such as (R)-DTBM-SEGPHOS, enantioselective reactions can be achieved, albeit with moderate enantioselectivity in some reported cases. organic-chemistry.org Another powerful copper-catalyzed method involves a sequential one-pot asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which provides access to polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org

| Metal Catalyst System | Substrate Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| PdCl₂(ligand) / Aryl Bromide | γ-Hydroxyalkenes | Carboetherification | Up to >20:1 dr; up to 96:4 e.r. | acs.orgnih.gov |

| Ni / Photoredox Catalyst | Undirected Oxacycles | C(sp³)–H Functionalization | High enantioselectivity | organic-chemistry.org |

| Au(I) Complex | γ-Hydroxy Allenes | Intramolecular Hydroalkoxylation | Good yields | organic-chemistry.org |

| FeCl₃ / Additive | Unactivated Alkenes | Lewis Acid-Catalyzed Hydroalkoxylation | Markovnikov selectivity | nih.gov |

| Pt Catalyst | γ-Hydroxy Olefins | Intramolecular Hydroalkoxylation | Tolerates various functional groups | organic-chemistry.org |

| Cu(I) / Chiral Ligand | Unactivated Terminal Alkenes | Intramolecular Hydroalkoxylation | Moderate enantioselectivity | organic-chemistry.org |

Organocatalysis avoids the use of metals and instead employs small, chiral organic molecules to induce stereoselectivity. For the synthesis of chiral tetrahydrofurans, bifunctional catalysts are particularly effective. These molecules possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the alcohol and a Lewis acidic or hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide group) to activate an electrophilic acceptor.

Cinchona-alkaloid-thiourea and squaramide-based catalysts have been successfully used in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.orgresearchgate.net This method provides a practical route to enantioenriched tetrahydrofurans with excellent enantioselectivities, often with low catalyst loadings at ambient temperature. organic-chemistry.org The reaction proceeds via a stereocontrolled intramolecular oxa-Michael addition.

Enzymatic Transformations in Chiral Precursor Preparation

Biocatalysis offers a highly selective and environmentally benign approach to creating chiral molecules. Enzymes can be used to prepare chiral precursors for this compound synthesis through two main strategies: the kinetic resolution of a racemic mixture or the asymmetric desymmetrization of a prochiral substrate. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic precursor like 1-benzyloxybutane-2,4-diol, allowing for the separation of the fast-reacting enantiomer from the unreacted one. Alternatively, an enzyme could desymmetrize a prochiral compound like 1-benzyloxy-3-(hydroxymethyl)butane-2,4-diol by selectively transforming one of two enantiotopic groups, yielding a chiral product with high theoretical yield and enantiomeric excess.

Chiral Pool Synthesis Utilizing Common Precursors

Chiral pool synthesis leverages the vast collection of inexpensive, enantiopure compounds provided by nature, such as carbohydrates, amino acids, and hydroxy acids. wikipedia.org This strategy is highly effective when the target molecule's stereochemistry can be traced back to a readily available natural product, thereby avoiding the need to create chiral centers from scratch.

From Carbohydrates: Sugars are excellent starting materials due to their dense stereochemical information. universiteitleiden.nl For example, pentose (B10789219) sugars like arabinose can undergo selective dehydration to yield chiral tetrahydrofuran derivatives. researchgate.net D-ribose has also been used as a starting point to synthesize complex fragments containing the tetrahydrofuran motif. researchgate.net The multiple stereocenters of the sugar are strategically manipulated and reduced to afford the desired chiral tetrahydrofuran core.

From Hydroxy Acids: L- and D-tartaric acid are C₂-symmetric, inexpensive, and versatile chiral building blocks. researchgate.netnih.gov Their two stereocenters can be unambiguously incorporated into a target molecule. nih.gov Similarly, L- and D-malic acid are common chiral pool materials used to construct key chiral fragments for larger syntheses. researchgate.netresearchgate.net A synthetic route could involve converting the carboxylic acid functionalities into alcohol or alkyl groups and using the existing hydroxyl groups to guide the formation of the tetrahydrofuran ring.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling stereoselectivity. The formation of the tetrahydrofuran ring, particularly via catalytic methods, has been the subject of detailed mechanistic studies.

For transition metal-catalyzed reactions, the mechanism varies with the metal and the substrate. In many palladium-catalyzed cyclizations of γ-hydroxy alkenes, the pathway is thought to involve an initial oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alkene and the alcohol. The key step is a Wacker-type intramolecular nucleophilic attack of the hydroxyl group on the coordinated alkene (oxypalladation), or an insertion of the alkene into a palladium-alkoxide bond, to form a five-membered ring and a palladium-alkyl intermediate. acs.orgorganic-chemistry.org This intermediate can then undergo further reactions to yield the final product. For copper-catalyzed hydroalkoxylation, a plausible pathway involves the formation of an alkoxocopper(I) intermediate (Cu-O bond), followed by insertion of the alkene into this bond to form an alkyl copper species. organic-chemistry.orgnih.gov Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is believed to proceed through a [3+2] cycloaddition framework, involving Ru(VI) and Ru(IV) intermediates, to form the tetrahydrofuran-diol products. nih.gov

In organocatalytic methods using bifunctional catalysts like chiral thioureas or squaramides, the mechanism relies on a network of non-covalent interactions. researchgate.net In the cyclization of a γ-hydroxyenone, the catalyst's basic amine site activates the hydroxyl group by deprotonation (or through hydrogen bonding, increasing its nucleophilicity), while the thiourea/squaramide moiety activates the enone electrophile via hydrogen bonding. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating a highly stereoselective intramolecular Michael addition to form the tetrahydrofuran ring. researchgate.netnih.gov The stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex in the transition state.

Elucidation of Reaction Intermediates and Transition States

The stereochemical outcome of many synthetic routes to substituted tetrahydrofurans is determined during the cyclization step, which often proceeds through charged or radical intermediates. The precise geometry of these transient species and the transition states leading to their formation and subsequent reaction dictates the final stereochemistry of the product.

One common strategy for the synthesis of substituted tetrahydrofurans involves the cyclization of acyclic precursors. For instance, in Lewis acid-mediated syntheses from α-diazoesters and β-benzyloxy carbonyl compounds, an oxonium ion is a key intermediate. The reaction is believed to proceed through the nucleophilic addition of the diazo ester to the aldehyde, followed by intramolecular alkylation to form a cyclic oxonium ion. Subsequent debenzylation of this intermediate yields the tetrahydrofuran product. The stereochemistry is set during the intramolecular alkylation step, and the preferred transition state will be the one that minimizes steric interactions. nih.gov

In other approaches, such as the multicomponent synthesis involving the reaction of an allylsilane with an α-benzyloxy acetaldehyde in the presence of a Lewis acid, the formation of a tetrahydrofuran ring proceeds with high diastereoselectivity. This is rationalized by considering a transition state where the substituents adopt pseudoequatorial positions to minimize steric strain. nih.gov

Computational studies, while not extensively reported specifically for this compound, are a powerful tool for elucidating the structures and relative energies of transition states. Such studies on analogous systems have helped to refine models that predict the stereochemical outcomes of nucleophilic additions to cyclic oxocarbenium ions, which are common intermediates in tetrahydrofuran synthesis. These models consider factors such as torsional and steric strain in chair-like or envelope-like transition states to explain the observed diastereoselectivity.

Kinetic and Thermodynamic Considerations in Stereochemical Outcomes

The ratio of stereoisomers obtained in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.orglibretexts.org In the context of this compound synthesis, this distinction is crucial for optimizing reaction conditions to favor the desired diastereomer.

A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the different stereoisomers. The major product will be the one formed via the lowest energy transition state, regardless of the relative thermodynamic stabilities of the products. Such conditions typically involve low temperatures and short reaction times, where the reverse reaction is slow or non-existent. wikipedia.orglibretexts.orglibretexts.org

Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative thermodynamic stabilities of the stereoisomers. This is achieved when the reaction conditions (e.g., higher temperatures, longer reaction times, or the presence of a catalyst that facilitates equilibration) allow for the products to interconvert. The major product will be the most stable stereoisomer. wikipedia.orglibretexts.orglibretexts.org

In the stereoselective synthesis of tetrahydrofurans, the interplay between kinetic and thermodynamic control can be complex. For example, in certain cycloaddition reactions, the initially formed kinetic product may be less stable than another possible stereoisomer. If the reaction is irreversible, the kinetic product will be the major one isolated. However, if the reaction is reversible, allowing the system to reach equilibrium, the more stable thermodynamic product will predominate. The choice of reagents, catalysts, and reaction conditions can therefore be tuned to favor one regime over the other, providing a powerful tool for stereochemical control.

For instance, the diastereoselectivity of nucleophilic additions to γ-lactols to form substituted tetrahydrofurans can be influenced by both kinetic and thermodynamic factors. The kinetic selectivity may favor addition from a particular face of an intermediate oxocarbenium ion, while the thermodynamic preference is for the final product to have bulky substituents in equatorial positions. By carefully selecting the nucleophile and reaction conditions, it is possible to favor one of these factors over the other to achieve high diastereoselectivity.

Innovation in Synthetic Routes

The demand for more efficient, sustainable, and versatile methods for the synthesis of complex molecules like this compound has spurred innovation in synthetic chemistry. Modern approaches such as photochemical and electrochemical methods, cascade reactions, and continuous flow synthesis offer significant advantages over traditional batch processes.

Photochemical and Electrochemical Approaches to Tetrahydrofuran Derivatives

Photochemical and electrochemical methods offer unique pathways for the synthesis of tetrahydrofuran derivatives by enabling reactions that are often difficult to achieve through conventional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, often with high selectivity.

Photochemical synthesis utilizes light to promote chemical reactions. In the context of tetrahydrofuran synthesis, photochemical ring expansion of oxetanes has been shown to be an efficient method for producing tetrahydrofuran derivatives. This process is believed to proceed via the formation of an ylide intermediate, which then undergoes rearrangement. DFT calculations suggest a diradical pathway for the ring expansion, with the stereochemical outcome being dependent on the nature of the ylide. rsc.org While not yet specifically demonstrated for this compound, this approach holds promise for the development of novel synthetic routes.

Electrochemical synthesis uses an electric current to drive chemical reactions. gre.ac.uk This method can be particularly useful for generating radical cations or anions as reactive intermediates. An electrochemical deconstructive functionalization approach has been reported for the synthesis of C(sp3)-rich heterocycles, including tetrahydrofurans. This method involves the mesolytic cleavage of anodically generated aromatic radical cations, followed by the trapping of the resulting carbocation intermediates with internal nucleophiles. nih.govcore.ac.uk This strategy has been successfully applied to a range of arylalcohol substrates to produce various substituted tetrahydrofurans and could potentially be adapted for the synthesis of this compound. nih.govcore.ac.uk

| Method | Description | Potential Intermediate | Reference |

| Photochemical Ring Expansion | Light-induced rearrangement of oxetanes to tetrahydrofurans. | Ylide, Diradical | rsc.org |

| Electrochemical Deconstructive Functionalization | Anodic oxidation leading to cleavage and intramolecular cyclization. | Aromatic Radical Cation, Carbocation | nih.govcore.ac.uk |

Cascade and Tandem Reaction Sequences for Complex Architectures

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to the construction of complex molecular architectures from simple starting materials. shareok.org

A diastereoselective, three-component cascade synthesis of substituted tetrahydrofurans, including those with a benzyloxy group at the α-position to a ketoaldehyde, has been developed. This process involves a tandem Mukaiyama aldol-lactonization (TMAL) sequence. The reaction generates up to two carbon-carbon bonds, one carbon-oxygen bond, and three new stereocenters in a single operation. The proposed mechanism involves the formation of a silylated β-lactone intermediate, which is then intercepted by a pendant ketone to form a cyclic oxocarbenium ion. Subsequent reduction with a silicon-based nucleophile leads to the highly substituted tetrahydrofuran product with high diastereoselectivity. nih.gov The stereochemical outcome of this cascade process is consistent with established models for nucleophilic additions to cyclic oxocarbenium ions. nih.gov

Continuous Flow Methodologies for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods. rsc.orgspringernature.com In a flow reactor, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

While specific examples of the continuous flow synthesis of this compound are not yet widely reported, the technology has been successfully applied to the synthesis of other complex heterocyclic compounds and active pharmaceutical ingredients. For instance, electrochemical reactions for the synthesis of tetrahydrofurans have been successfully scaled up using single-pass continuous flow systems. These flow setups often allow for lower concentrations of supporting electrolytes and can exhibit increased productivity compared to batch electrochemical processes. core.ac.uk

The application of continuous flow technology to the synthesis of this compound and its stereoisomers could offer several benefits. The enhanced heat and mass transfer in flow reactors could lead to improved reaction rates and selectivities. Furthermore, the ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry an attractive platform for developing more sustainable and scalable synthetic routes.

Reactivity and Strategic Transformations of 3 Benzyloxy Tetrahydrofuran Scaffolds

Selective Deprotection and Manipulation of the Benzyloxy Moiety

Hydrogenolysis and Other Cleavage Methods

Several methods are commonly employed for the cleavage of the C-O bond of the benzyloxy group.

Hydrogenolysis: This is the most common and often preferred method for benzyl (B1604629) ether deprotection. It typically involves the use of hydrogen gas in the presence of a palladium catalyst, most frequently palladium on activated carbon (Pd/C). The reaction is generally clean, high-yielding, and proceeds under mild conditions. For instance, the hydrogen reduction of (S)-3-(benzyloxy)tetrahydrofuran using a Pd/C catalyst is a key step in a patented synthesis of (S)-3-hydroxytetrahydrofuran. patsnap.com The efficiency of hydrogenolysis can be influenced by the choice of solvent.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. This method is advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups, such as alkenes or alkynes. However, these conditions can be harsh and may not be suitable for acid-sensitive substrates.

Oxidative Cleavage: Oxidative methods provide another alternative for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers, sometimes facilitated by visible light. nih.govorgsyn.org More recent developments include the use of nitroxyl-radical catalysts in the presence of a co-oxidant, which allows for deprotection at ambient temperatures and tolerates hydrogenation-sensitive groups. organic-chemistry.org

| Method | Typical Reagents | Key Advantages | Limitations |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, clean reaction | Incompatible with reducible groups (alkenes, alkynes, etc.) |

| Lewis Acid Cleavage | BCl₃, BBr₃ | Useful for molecules with reducible groups | Harsh conditions, not suitable for acid-sensitive substrates |

| Oxidative Cleavage | DDQ, Nitroxyl-radical/co-oxidant | Orthogonal to hydrogenation, mild conditions possible | Stoichiometric oxidant may be needed, potential for side reactions |

Chemoselective Functionalization of the Deprotected Hydroxyl Group

Upon deprotection, the resulting 3-hydroxytetrahydrofuran (B147095) offers a reactive handle for a variety of functionalizations. The secondary hydroxyl group can readily undergo reactions typical of alcohols, allowing for the introduction of diverse functionalities.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding tetrahydrofuran-3-one. This ketone is a valuable intermediate for further synthetic manipulations. wikipedia.org

Substitution: The alcohol can be converted into a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution, or it can be directly converted into other functional groups. For example, it serves as a precursor for the synthesis of 3-aminotetrahydrofuran. wikipedia.org

Esterification and Etherification: The hydroxyl group can be esterified or etherified to introduce a wide range of substituents. For instance, nitration using a sulfuric acid-nitric acid mixture produces the corresponding nitrate (B79036) ester. wikipedia.org In synthetic routes starting from related compounds like S-4-chloro-3-hydroxybutyrate, the hydroxyl group is often protected via etherification with reagents such as benzyl chloride or isobutene prior to subsequent transformations. patsnap.comgoogle.com

Regioselective and Stereoselective Derivatization at C-2, C-4, and C-5 Positions

Beyond manipulating the C-3 substituent, the tetrahydrofuran (B95107) ring itself can be functionalized at the C-2, C-4, and C-5 positions. The presence of the C-3 oxygen substituent can influence the regioselectivity and stereoselectivity of these reactions.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds on the THF ring is a powerful strategy for building molecular complexity.

α-Functionalization (C-2 and C-5): The positions adjacent to the ring oxygen (C-2 and C-5) are activated towards deprotonation. Directed lithiation using strong bases like alkyllithiums can generate nucleophilic organolithium species, which can then react with various electrophiles. researchgate.net Furthermore, photocatalytic methods have been developed for the site-selective α-C–H functionalization of the parent THF for C-C cross-coupling reactions, suggesting a viable pathway for derivatization at these positions. rsc.org

Functionalization via Hemiacetal Intermediates: A redox-relay Heck reaction using aryl iodides and cis-butene-1,4-diol generates cyclic hemiacetals. These intermediates can undergo further reactions, such as additions of Grignard reagents, to install substituents at the C-2 or C-5 position, ultimately leading to highly substituted tetrahydrofurans. nih.gov

Annulation and Cyclization Strategies: While not starting directly from 3-(benzyloxy)tetrahydrofuran, various cyclization strategies highlight methods to form substituted THF rings. For example, Prins-type cyclizations can yield 3-acyl tetrahydrofurans, demonstrating C-C bond formation at the C-4 position relative to the newly formed C-3 oxygen functionality. nih.gov

Heteroatom Functionalization

Introducing heteroatoms at other positions on the THF ring can be achieved through several methods.

Oxidation: The α-ethereal C-H bonds at C-2 and C-5 are susceptible to oxidation. For example, singlet oxygen has been shown to mediate the selective hydroperoxidation of α-ethereal C-H bonds under mild conditions. nih.gov

Halogenation: While not extensively documented on the this compound scaffold itself, electrophilic halogenation of related enol ethers or dihydrofurans can introduce halogens onto the ring, which can then serve as handles for further nucleophilic substitution reactions.

Nucleophilic Substitution: In suitably activated furan (B31954) derivatives, which are aromatic precursors to tetrahydrofurans, nucleophilic substitution of leaving groups at the C-5 position is a well-established reaction. chempap.org This suggests that if a leaving group can be installed at the C-5 position of the tetrahydrofuran ring, similar transformations could be possible.

Ring-Opening Transformations and Rearrangements to Alternative Heterocycles

The tetrahydrofuran ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions to furnish alternative acyclic or heterocyclic structures.

Oxidative Rearrangement: A notable transformation involves the oxidative rearrangement of a closely related 3-(benzyloxy)-tetrahydro-pyran-2-carbaldehyde. Under oxidative conditions, this six-membered ring undergoes a ring contraction to afford a chiral 2-(benzyloxy)tetrahydrofuran (B3249218) lactol. nih.govresearchgate.net This reaction demonstrates a pathway from a tetrahydropyran (B127337) scaffold to a functionalized tetrahydrofuran, highlighting the intricate reactivity of these systems.

Lewis Acid-Mediated Ring Opening: The parent tetrahydrofuran ring can be opened by certain reagents. For example, treatment with tellurium tetrabromide (TeBr₄) and triphenylphosphine (B44618) results in an unexpected ring-opening to form Ph₃PO(CH₂)₄TeBr₄. rsc.org This reactivity, although on the unsubstituted ring, indicates the potential for Lewis acid-promoted cleavage of the C-O bonds.

Rearrangements to Form Tetrahydrofurans: Other types of rearrangements can lead to the formation of the tetrahydrofuran ring itself. Acid-catalyzed rearrangement of allylic acetals is a stereocontrolled method for synthesizing substituted tetrahydrofurans. acs.org Similarly, photochemical ring expansion of oxetanes provides a pathway to tetrahydrofuran derivatives. rsc.org These reactions, while not starting from a pre-formed THF ring, are strategic transformations within the broader class of oxygenated heterocycles.

Applications of 3 Benzyloxy Tetrahydrofuran As a Key Chiral Building Block in Target Oriented Synthesis

Total Synthesis of Natural Products Bearing the Tetrahydrofuran (B95107) Core

The structural diversity and biological significance of natural products containing the tetrahydrofuran moiety have made them attractive targets for total synthesis. 3-(Benzyloxy)tetrahydrofuran and its derivatives have been instrumental in the stereoselective construction of these complex molecules.

Construction of Polyether Natural Products (e.g., Acetogenins, Petromyroxol)

Annonaceous acetogenins are a large family of polyketide natural products characterized by the presence of one or more tetrahydrofuran (THF) rings along a long hydrocarbon chain, culminating in a γ-lactone. nih.govnih.gov These compounds exhibit potent cytotoxic activities, making them compelling targets for synthetic chemists. nih.gov The synthesis of various acetogenins has been accomplished using strategies that involve the construction of substituted THF rings, often derived from chiral precursors.

For instance, the total synthesis of acetogenins like cis-solamin has been achieved through strategies involving diastereoselective epoxidation followed by cyclization to form the THF ring. beilstein-journals.org In the synthesis of other acetogenins such as longicin, a key THF isomer was prepared from D-glutamic acid. nih.govbeilstein-journals.org Similarly, the synthesis of reticulatain-1 involved the transformation of a precursor to form the core THF moiety. nih.govbeilstein-journals.org The synthesis of annonacin involved the coupling of a lithiated THF alkyne with an epoxide. nih.govbeilstein-journals.org

Petromyroxol, a dihydroxylated THF-containing metabolite isolated from the larval sea lamprey (Petromyzon marinus), is another example of a polyether natural product. mdpi.comresearchgate.net Its total synthesis, along with its diastereomers, has been reported. acs.org One synthetic approach commenced with the benzylation of a diol to afford a key benzyl (B1604629) ether intermediate. acs.org

| Natural Product | Class | Key Synthetic Strategy Involving THF Ring |

| Longicin | Annonaceous Acetogenin | Conversion of a lactone derived from D-glutamic acid to the desired THF isomer. nih.govbeilstein-journals.org |

| Mosin B | Annonaceous Acetogenin | Total synthesis of the threo/trans/erythro-type acetogenin has been achieved. nih.gov |

| Reticulatain-1 | Annonaceous Acetogenin | Transformation of a precursor molecule to form the central THF moiety. nih.govbeilstein-journals.org |

| cis-Solamin | Annonaceous Acetogenin | Diastereoselective epoxidation of an alcohol followed by spontaneous cyclization. beilstein-journals.org |

| Annonacin | Annonaceous Acetogenin | Coupling of a lithiated THF alkyne with an epoxide. nih.govbeilstein-journals.org |

| (+)-Petromyroxol | Polyether Natural Product | Synthesis starting from a commercially available THF compound and involving a benzyl-protected intermediate. nih.gov |

Synthesis of Chiral Furanoid Lignans and Structurally Related Compounds

Furanoid lignans are a class of natural products possessing a 2,5-diaryl-tetrahydrofuran skeleton. Many of these compounds exhibit significant biological activities, including anti-tumor properties. nih.gov The stereocontrolled synthesis of these molecules is of great interest. Synthetic strategies often focus on the diastereoselective construction of the tetrahydrofuran core. Advances in synthetic methodology have enabled the preparation of various dibenzyl tetrahydrofuran and diphenyltetrahydrofuranfurofuran skeletons. nih.gov For example, the synthesis of (±)-paulownin was achieved via a formal [3+2]-cycloaddition to generate the aryl tetrahydrofuran core. nih.gov

Incorporation into Complex Marine and Fungal Metabolites

The tetrahydrofuran motif is a common structural feature in a variety of metabolites isolated from marine and fungal sources. nih.govacademicjournals.orgscienceopen.comnih.gov These natural products often exhibit complex structures and interesting biological activities, making them attractive targets for total synthesis. nih.gov Marine fungi, in particular, are a rich source of bioactive compounds, including polyketides, alkaloids, and terpenoids that may contain the THF ring. academicjournals.orgscienceopen.com The development of synthetic routes to these molecules is crucial for confirming their structures and enabling further biological evaluation.

Synthesis of Pharmacologically Relevant Molecules

Beyond natural product synthesis, this compound and related chiral THF derivatives are pivotal intermediates in the preparation of a range of pharmacologically active molecules.

Design and Synthesis of HIV Protease Inhibitor Analogues

The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapy. Many potent HIV protease inhibitors incorporate a central bis-tetrahydrofuranyl (bis-THF) ligand. nih.gov The design and synthesis of novel inhibitors often focus on modifying this ligand to enhance binding affinity and overcome drug resistance.

Substituted tetrahydrofuran derivatives have been designed and synthesized to serve as the P2 ligand for a series of potent HIV-1 protease inhibitors. rsc.org The synthesis of these ligands can be achieved in an enantioselective manner, for example, by starting from a benzyloxy butyrolactone. mdpi.com The incorporation of these chiral THF moieties can lead to inhibitors with extremely potent enzymatic inhibitory activity. nih.gov

| HIV Protease Inhibitor Feature | Synthetic Approach |

| bis-Tetrahydrofuran (bis-THF) ligand | Synthesized from precursors like benzyloxy butyrolactone. mdpi.com |

| Substituted bis-THF ligands | Prepared to enhance interactions with the protease active site. nih.gov |

| Functionalized tetrahydrofuran derivatives | Designed to promote hydrogen bonding and van der Waals interactions. rsc.org |

Preparation of Nucleoside and Carbohydrate Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.govdigitellinc.com Modifications to the sugar moiety are a common strategy to improve the pharmacological properties of these drugs. nih.gov Chiral tetrahydrofuran derivatives serve as valuable building blocks in the synthesis of such modified nucleosides. researchgate.net The synthesis of conformationally constrained nucleoside analogues, where the furanose ring is locked into a specific conformation, has been an area of significant research. researchgate.net These constraints can lead to improved biological activity. Recent innovations in both chemical and biocatalytic methods are expanding the possibilities for preparing novel nucleoside analogues. nih.govrsc.org

Intermediates for Other Bioactive Compounds (e.g., Baloxavir Marboxil, Laurolitsine)

The chiral scaffold of this compound has established it as a valuable intermediate in the synthesis of a variety of complex bioactive molecules. Its primary function is to serve as a protected precursor to the 3-hydroxytetrahydrofuran (B147095) moiety, a key structural element in several therapeutic agents, particularly in the class of HIV protease inhibitors. The benzyl group acts as a robust protecting group for the hydroxyl function, which can be removed in later synthetic stages under standard hydrogenolysis conditions.

This strategy is prominently featured in the synthesis of potent HIV protease inhibitors such as Amprenavir and Fosamprenavir. These drugs incorporate (S)-tetrahydrofuran-3-ol as a critical fragment, and synthetic routes have been developed that utilize chiral tetrahydrofuran precursors. mdpi.com For instance, an efficient synthesis of (S)-tetrahydrofuran-3-ol can be achieved through methods like the Sharpless asymmetric dihydroxylation of an olefinic tosylate, highlighting the importance of stereocontrolled synthesis for these intermediates. mdpi.com

Furthermore, derivatives of this compound are instrumental in constructing the more complex bis-tetrahydrofuran (bis-THF) ligand, which is the cornerstone of the potent, second-generation HIV protease inhibitor Darunavir. mdpi.com The bis-THF core is crucial for the drug's high potency and resilient profile against drug-resistant HIV strains. mdpi.com Various synthetic approaches to this core structure rely on chiral precursors where a benzyloxy group is used to protect a key hydroxyl intermediate. For example, syntheses starting from benzyloxy butyrolactone or 4-benzyloxybutanal have been reported to successfully yield the desired bis-THF alcohol, demonstrating the utility of the benzyloxy-protected tetrahydrofuran framework in accessing this complex ligand. mdpi.com

The application of this compound and its derivatives is summarized in the table below, showcasing its role as a versatile building block in medicinal chemistry.

| Bioactive Compound | Key Intermediate Derived from Precursor | Therapeutic Class |

| Darunavir | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (bis-THF) | HIV Protease Inhibitor |

| Amprenavir | (S)-Tetrahydrofuran-3-ol | HIV Protease Inhibitor |

| Fosamprenavir | (S)-Tetrahydrofuran-3-ol | HIV Protease Inhibitor |

Development of Specialized Ligands and Catalysts

The rigid, chiral scaffold of tetrahydrofuran, often derived from precursors like this compound, is a privileged structure in the design of specialized ligands for asymmetric catalysis. The defined stereochemistry and conformational pre-organization of the tetrahydrofuran ring allow for the creation of well-defined chiral environments around a metal center, which is essential for achieving high levels of stereocontrol in chemical reactions.

Research has led to the development of novel ligand architectures incorporating the tetrahydrofuran motif. For example, 6-5-5 ring-fused crown-like tetrahydropyranofurans have been synthesized and incorporated into new, potent HIV inhibitors, but the underlying chiral THF framework is also suitable for ligand design. mdpi.com Another approach involved the use of a Diels-Alder reaction with cyclopentadiene to create fused, crown-like THF ligands, demonstrating the versatility of the tetrahydrofuran scaffold in generating complex, three-dimensional structures for molecular recognition and catalysis. mdpi.com

The utility of tetrahydrofuran-based chiral ligands has been demonstrated in various catalytic asymmetric transformations. For instance, ligands derived from functionalized tetrahydrofurans have been successfully employed in copper-catalyzed asymmetric Henry reactions followed by iodocyclization to produce other valuable heterocycles with high enantioselectivity. chemistryviews.org

There exists a synergistic relationship where chiral ligands are used to synthesize complex tetrahydrofuran derivatives, and these resulting tetrahydrofurans can, in turn, be used as ligands themselves. Nickel-catalyzed asymmetric intramolecular reductive cyclizations, for example, utilize P-chiral bisphosphine ligands to construct functionalized chiral tetrahydrofuran rings with excellent stereoselectivity. rsc.org This highlights the central role of the chiral tetrahydrofuran unit both as a synthetic target and as a tool for achieving stereocontrol in other reactions.

The table below details examples of ligand and catalyst systems where the tetrahydrofuran scaffold is a key component.

| Ligand/Catalyst System | Type of Reaction Catalyzed | Role of Tetrahydrofuran Motif |

| Fused Crown-Like THF Derivatives | Asymmetric Synthesis, Molecular Recognition | Core structural scaffold for ligand architecture. mdpi.com |

| THF-based Chiral Amines | Lewis Acid Catalyzed Asymmetric Synthesis | Transformation product of THF derivatives used as ligands. chemistryviews.org |

| Nickel / P-Chiral Bisphosphine Ligand | Asymmetric Intramolecular Reductive Cyclization | Product of catalysis; the reaction creates chiral tetrahydrofurans. rsc.org |

| Copper / Chiral Diimine Ligand | Asymmetric rsc.org-Sigmatropic Rearrangement | Used to synthesize enantioenriched tetrahydrofuran-3-ones. nih.gov |

Advanced Analytical and Computational Studies in 3 Benzyloxy Tetrahydrofuran Research

Application of Advanced Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are fundamental tools for determining the three-dimensional structure of chiral molecules like 3-(benzyloxy)tetrahydrofuran. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information regarding molecular connectivity, configuration, and conformation, as well as insights into the pathways of chemical transformations.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. mdpi.com Both ¹H and ¹³C NMR spectra offer critical data for assigning the molecule's configuration and predominant conformation. researchgate.net

The five-membered tetrahydrofuran (B95107) (THF) ring is not planar and exists as a dynamic equilibrium of puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The precise conformation can be inferred from the analysis of vicinal proton-proton coupling constants (³J_HH) using Karplus-type relationships. mdpi.com For instance, the coupling constants between protons on adjacent carbon atoms in the THF ring are directly related to the dihedral angles between them, providing a quantitative measure of the ring's pucker. researchgate.net

In the ¹H NMR spectrum of a 3-substituted THF like this compound, the protons on the ring (positions 2, 3, 4, and 5) exhibit complex splitting patterns due to this conformational flexibility and diastereotopicity. researchgate.netchemicalbook.com The chemical shifts and coupling constants of these protons are sensitive to the orientation of the benzyloxy substituent. For example, a pseudo-axial vs. a pseudo-equatorial orientation of the benzyloxy group will result in distinct J-coupling values and chemical shifts for the proton at C3. Nuclear Overhauser Effect (NOESY) experiments can further aid in establishing the relative stereochemistry by identifying protons that are close in space. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Stereochemical Implication |

|---|---|---|---|---|

| H-3 | ~4.10 | m | ³J_H3-H2a, ³J_H3-H2b, ³J_H3-H4a, ³J_H3-H4b | Position and orientation of the substituent influence this shift. |

| H-2, H-5 (CH₂) | ~3.70 - 3.95 | m | Geminal and vicinal couplings | Diastereotopic protons indicate a chiral center. |

| H-4 (CH₂) | ~1.90 - 2.10 | m | Geminal and vicinal couplings | Coupling constants to H-3 and H-5 reveal ring pucker. |

| -OCH₂Ph | ~4.55 | s | - | Characteristic benzylic protons. |

| -C₆H₅ | ~7.25 - 7.40 | m | - | Aromatic protons of the benzyl (B1604629) group. |

Mass spectrometry (MS) is a vital tool for confirming reaction mechanisms by identifying reactants, intermediates, and products. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the progress of reactions involving this compound. rsc.org

For instance, in a nucleophilic substitution reaction to synthesize this compound, MS can be used to confirm the mass of the final product, thereby verifying a successful reaction. More advanced applications involve the use of tandem mass spectrometry (MS/MS) to fragment the molecular ion and analyze its constituent parts, which can help distinguish between isomers.

Furthermore, time-resolved MS experiments can provide kinetic data and help identify transient intermediates in a reaction pathway. rsc.org For example, in studying the oxidation or degradation of the tetrahydrofuran ring, researchers can detect key oxidized intermediates, providing direct evidence for a proposed mechanistic pathway. rsc.org This is particularly useful in complex reaction networks where multiple competing pathways may exist.

Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, the assessment of its enantiomeric and diastereomeric purity is crucial, especially in pharmaceutical applications where different stereoisomers can have vastly different biological activities. uff.br Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common and reliable method for this purpose. nih.gov

This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.com The choice of CSP is critical and often depends on the functional groups present in the analyte. For derivatives of this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or cyclodextrin-based CSPs are often effective. nih.govsigmaaldrich.com

The separation allows for the accurate determination of the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. The development of a robust chiral separation method requires optimization of several parameters, including the mobile phase composition, flow rate, and column temperature. nih.gov

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | t_R1 |

| Retention Time (S-enantiomer) | t_R2 |

| Resolution (R_s) | > 1.5 |

Computational Chemistry Approaches

Computational chemistry provides powerful predictive tools that complement experimental findings, offering atomic-level insights into reaction mechanisms and molecular dynamics that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and compute their properties. nih.gov It is particularly valuable for analyzing reaction pathways by calculating the geometries and energies of reactants, transition states (TS), and products. researchgate.netpku.edu.cn

By mapping the potential energy surface of a reaction, DFT can be used to determine activation energies (ΔG‡) and reaction energies (ΔG), allowing researchers to predict the most favorable reaction pathway. mdpi.com For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can elucidate the stereochemical outcome by comparing the energy barriers leading to different stereoisomers. nih.gov For example, calculations can predict whether a reaction will proceed via an S_N1 or S_N2 mechanism and which face of the tetrahydrofuran ring is more susceptible to nucleophilic attack.

| Species | Pathway A (e.g., Axial Attack) | Pathway B (e.g., Equatorial Attack) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +18.5 (ΔG‡) | +22.0 (ΔG‡) |

| Product | -10.2 (ΔG) | -8.5 (ΔG) |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scholaris.ca For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the relative populations and interconversion rates of different ring puckers (envelope and twist). researchgate.netnih.gov These simulations provide a dynamic picture that complements the static or time-averaged information obtained from NMR. nih.gov

The simulations can be performed in various environments, such as in a vacuum or with an explicit solvent, to understand how intermolecular interactions influence conformational preferences. gwdg.de For specific derivatives of this compound designed to interact with biological targets like enzymes or receptors, MD simulations are invaluable. They can be used to model the binding process (docking) and predict the stability and dynamics of the ligand-receptor complex, providing crucial insights for rational drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzyloxy)tetrahydrofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves benzyl ether protection of tetrahydrofuran derivatives. For example, benzyl alcohol (BnOH) and concentrated H₂SO₄ can be used to introduce the benzyloxy group at the 3-position via acid-catalyzed etherification. Reaction parameters such as temperature (e.g., 0°C to room temperature) and stoichiometry of acid (e.g., 3.2 eq H₂SO₄) significantly impact yield and byproduct formation. Purification via silica gel chromatography (e.g., PE/EA = 8:1) is critical to isolate the product, achieving ~82% yield . Alternative one-pot multicomponent methods, as seen in benzofuran syntheses, may also be adapted using 1,4-dioxane as a solvent .

Q. How is this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm regiochemistry and stereochemistry (e.g., chemical shifts at δ 7.26–7.39 ppm for benzyl aromatic protons and δ 5.09–5.14 ppm for ether protons) .

- IR Spectroscopy : To identify functional groups (e.g., C-O stretching at ~1100 cm⁻¹) .

- Mass Spectrometry (EI-MS) : For molecular ion verification (e.g., m/z corresponding to [M]+).

- Elemental Analysis : To validate purity and molecular formula .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to minimize environmental impact .

Advanced Research Questions

Q. How can diastereomeric mixtures of this compound derivatives be resolved, and what chromatographic techniques are optimal?

- Methodological Answer : Diastereomers (e.g., 1:1.3 ratio) can be separated using silica gel column chromatography with polar eluent systems (e.g., PE/EA = 5:1, Rf = 0.36). Adjusting solvent polarity and column load improves resolution. For challenging separations, preparative HPLC with chiral stationary phases may be required. NMR analysis of isolated fractions is essential to confirm stereochemical purity .

Q. What role does the benzyloxy group play in the reactivity of this compound in nucleophilic substitutions or ring-opening reactions?

- Methodological Answer : The benzyloxy group acts as a protecting group for hydroxyl moieties, enhancing stability during reactions. However, under acidic conditions (e.g., H₂SO₄), it may participate in unintended side reactions, such as cleavage or rearrangement. Computational studies (e.g., DFT) can predict activation barriers for ring-opening pathways, guiding selective functionalization .

Q. How can reaction parameters be optimized to enhance enantioselectivity in the synthesis of this compound analogs?

- Methodological Answer : Enantioselectivity can be improved using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) or chiral auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution (e.g., lipases) may be applied. Reaction temperature (-20°C to 40°C) and solvent polarity (e.g., THF vs. DCM) should be systematically varied to optimize ee (enantiomeric excess) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Scaling up introduces challenges such as exothermicity control (e.g., slow addition of H₂SO₄) and heat dissipation. Continuous-flow reactors may mitigate these issues. Purification efficiency must be maintained via automated flash chromatography or crystallization. Stability studies (e.g., under refrigeration at -20°C) ensure long-term stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.